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Abstract
This comprehensive guide details the synthesis and functionalization of fullerene C70

derivatives. Fullerene C70, with its unique ellipsoidal structure and rich electronic properties,

presents a compelling scaffold for the development of novel materials and therapeutics.

However, its practical application is often limited by its poor solubility and tendency to

aggregate. Covalent functionalization overcomes these limitations, allowing for the precise

tuning of its physicochemical and biological properties. This document provides an in-depth

exploration of key functionalization strategies, including the Bingel-Hirsch reaction, Diels-Alder

cycloaddition, and the Prato reaction. We delve into the mechanistic underpinnings of these

reactions, with a particular focus on the challenges and solutions related to the regioselective

functionalization of the lower-symmetry C70 cage. Detailed, field-proven protocols for these key

reactions are provided, alongside comprehensive guidelines for the purification and

characterization of the resulting derivatives. Finally, we highlight the diverse applications of

functionalized C70 in organic photovoltaics and nanomedicine, offering insights into how

tailored derivatization can unlock the full potential of this remarkable molecule.
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Introduction
Overview of Fullerene C70: Structure and Unique
Properties
Fullerene C70 is the second most abundant fullerene, after C60, and is composed of 70 carbon

atoms arranged in a closed cage structure comprising 25 hexagons and 12 pentagons.[1]

Unlike the icosahedral symmetry of C60, C70 possesses a D5h symmetry, resulting in an

ellipsoidal, rugby-ball-like shape.[2] This lower symmetry gives rise to eight distinct types of

carbon-carbon bonds, making its chemistry more complex and nuanced than that of C60.[2]

The electronic structure of C70, characterized by a high electron affinity and the ability to

accept multiple electrons, makes it an excellent electron acceptor, a property that is central to

its application in various fields.[1][3]

Importance of Functionalization for Practical
Applications
Pristine C70 suffers from poor solubility in most common solvents, which significantly hinders

its processability and utility in many applications.[4] Functionalization, the process of attaching

chemical groups to the fullerene cage, is crucial for overcoming this limitation.[5] By covalently

modifying the surface of C70, its solubility can be dramatically improved in both aqueous and

organic media.[5] Furthermore, functionalization allows for the precise tuning of its electronic,

optical, and biological properties, paving the way for its use in a wide range of applications,

from advanced materials to therapeutic agents.[1][6]

Challenges in C70 Functionalization: Regioselectivity
The lower symmetry of the C70 cage presents a significant challenge in its functionalization:

achieving regioselectivity. With multiple non-equivalent reactive sites, the addition of functional

groups can lead to a mixture of regioisomers, which are often difficult and costly to separate.[7]

[8] The synthesis of isomer-pure functionalized fullerenes is highly desirable, as the specific

arrangement of addends on the fullerene core can profoundly influence the properties of the

final derivative.[7] Consequently, a major focus of C70 chemistry has been the development of

synthetic strategies that allow for precise control over the position of functionalization.

Key Functionalization Strategies
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The rich π-electron system of the C70 cage allows for a variety of chemical transformations,

primarily addition reactions that convert sp²-hybridized carbon atoms to sp³-hybridized ones.

The most well-established and versatile of these methods are cyclopropanation, [4+2]

cycloadditions, and 1,3-dipolar cycloadditions.

Cyclopropanation: The Bingel-Hirsch Reaction
The Bingel-Hirsch reaction is a powerful and widely used method for the cyclopropanation of

fullerenes.[3] It typically involves the reaction of the fullerene with a α-halocarbonyl compound

or a malonate in the presence of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or

sodium hydride (NaH).[3] The reaction proceeds via the nucleophilic addition of the enolate to

one of the double bonds of the fullerene, followed by an intramolecular substitution to form the

cyclopropane ring.

Mechanism and Regioselectivity: In the case of C70, the Bingel-Hirsch reaction preferentially

occurs at the most reactive[9][9] double bonds. However, the formation of multiple regioisomers

is common.[7] For bis-functionalization, where two groups are added to the fullerene, three

primary constitutional isomers are typically observed, often referred to as the 12 o'clock, 2

o'clock, and 5 o'clock isomers.[7][9] Under standard conditions, the 2 o'clock isomer is often the

major product.[7][9]

Controlling Regioselectivity with Supramolecular Masks: A groundbreaking approach to

controlling the regioselectivity of the Bingel-Hirsch reaction on C70 involves the use of

supramolecular masks.[7][8] By encapsulating the C70 molecule within a nanocapsule, specific

regions of the fullerene surface can be shielded, while others remain accessible for reaction.[7]

[8] This strategy has been successfully employed to reverse the inherent regioselectivity of the

reaction, favoring the formation of the 5 o'clock isomer, and in some cases, achieving the

synthesis of a single, specific regioisomer.[7][8]

[4+2] Cycloadditions: The Diels-Alder Reaction
The Diels-Alder reaction is a classic [4+2] cycloaddition that has been effectively applied to the

functionalization of C70. In this reaction, the fullerene acts as a dienophile, reacting with a

conjugated diene to form a six-membered ring adduct. This method is particularly useful for

attaching a wide variety of functional groups to the C70 core.
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Mechanism and Dienophiles: The Diels-Alder reaction on C70 typically occurs at the[9][9]

bonds, which are the most electron-deficient and reactive sites. A range of dienes can be

employed, with anthracene being a common choice.[2] The reaction can be thermally or

photochemically initiated and is often reversible, allowing for the use of the Diels-Alder adducts

as protecting groups to direct subsequent functionalizations.

Solvent-Free Conditions for High Regiospecificity: A significant advancement in the Diels-Alder

functionalization of C70 is the use of solvent-free, or "melt," conditions.[2] By heating C70 with

a diene such as anthracene in the absence of a solvent, a remarkably high yield and

regiospecificity can be achieved.[2] For instance, the reaction of C70 with anthracene in the

melt has been shown to produce a single regioisomer of the bis-adduct in high yield.[2] This

approach offers a more environmentally friendly and efficient route to specific C70 derivatives.

1,3-Dipolar Cycloadditions: The Prato Reaction
The Prato reaction is a 1,3-dipolar cycloaddition of an azomethine ylide to the fullerene cage,

resulting in the formation of a pyrrolidine ring fused to the fullerene.[10][11] This reaction is one

of the most versatile and widely used methods for fullerene functionalization, as it allows for the

introduction of a wide range of functional groups and can significantly improve the solubility of

the fullerene derivative.[10]

Mechanism and Reagents: The azomethine ylide is typically generated in situ from the

condensation of an α-amino acid with an aldehyde or ketone.[10] For example, the reaction of

sarcosine (N-methylglycine) with paraformaldehyde generates an azomethine ylide that readily

reacts with a[9][9] double bond of C70 to yield an N-methylpyrrolidinofullerene.[10] The Prato

reaction is known for its high efficiency and the stability of the resulting pyrrolidinofullerene

adducts.[10] Recent studies have also explored the site-selectivity of Prato additions to C70,

revealing the formation of both thermodynamic and kinetic products.[12]

Detailed Experimental Protocols
Protocol 1: Regioselective Bis-functionalization of C70
via Diels-Alder Reaction with Anthracene (Solvent-Free)
This protocol is adapted from the work of Duarte-Ruiz et al. and describes a high-yield,

regiospecific synthesis of a C70-anthracene bis-adduct.[2]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 13 Tech Support

https://pubs.acs.org/doi/10.1021/acs.jpca.6b10231
https://pubs.acs.org/doi/10.1021/acs.jpca.6b10231
https://www.utep.edu/science/echegoyen/_files/docs/337.pdf
https://www.utep.edu/science/echegoyen/_files/docs/337.pdf
https://www.utep.edu/science/echegoyen/_files/docs/337.pdf
https://www.utep.edu/science/echegoyen/_files/docs/337.pdf
https://www.wikidoc.org/index.php/Prato_reaction
https://en.chem-station.com/reactions-2/2016/02/prato-reaction.html
https://www.wikidoc.org/index.php/Prato_reaction
https://www.wikidoc.org/index.php/Prato_reaction
https://pubs.acs.org/doi/10.1021/acs.jpca.6b10231
https://pubs.acs.org/doi/10.1021/acs.jpca.6b10231
https://www.wikidoc.org/index.php/Prato_reaction
https://www.wikidoc.org/index.php/Prato_reaction
https://pubmed.ncbi.nlm.nih.gov/31199152/
https://www.utep.edu/science/echegoyen/_files/docs/337.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14799594?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Fullerene C70 (>99% purity)

Anthracene

Glass reaction tube

High-vacuum line

Heating mantle or furnace

Silica gel for column chromatography

Carbon disulfide (CS₂)

Hexane

Procedure:

In a glass reaction tube, combine C70 and two equivalents of anthracene.

Connect the tube to a high-vacuum line and evacuate the system.

Heat the mixture to 240 °C in the melted state for 2 hours.

After cooling to room temperature, dissolve the crude reaction mixture in a minimal amount

of CS₂.

Prepare a silica gel column and elute with a mixture of CS₂:hexane (7:3) to purify the

product.

Collect the fractions and analyze by TLC and mass spectrometry to identify the desired bis-

adduct. Unreacted C70 will elute first, followed by the product.

Expected Outcome: This solvent-free method has been reported to yield a single regioisomer

of the C70-anthracene bis-adduct in approximately 68% yield.[2]
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Protocol 2: Bingel-Hirsch Cyclopropanation of C70
This protocol provides a general procedure for the Bingel-Hirsch reaction on C70, which can be

adapted for various bromomalonates.[7]

Materials:

Fullerene C70

Diethyl bromomalonate (or other desired bromomalonate)

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

Toluene

Silica gel for column chromatography

Appropriate eluent for purification (e.g., toluene/hexane mixture)

Procedure:

Dissolve C70 in toluene in a round-bottom flask under an inert atmosphere (e.g., argon or

nitrogen).

Add the desired bromomalonate (typically 1-2 equivalents for mono-addition) to the solution.

Add DBU (1-2 equivalents) dropwise to the reaction mixture at room temperature.

Stir the reaction for the desired amount of time (monitor by TLC). The reaction is often

complete within a few hours.

Once the reaction is complete, quench with a dilute acid (e.g., 0.1 M HCl) and extract with an

organic solvent (e.g., toluene).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel using an appropriate eluent

system.
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Expected Outcome: The reaction will yield a mixture of mono-, bis-, and higher adducts. The

ratio of these products can be controlled by adjusting the stoichiometry of the reactants. The

bis-adducts will likely be a mixture of regioisomers.[7]

Protocol 3: Prato Functionalization of C70 with
Sarcosine and Paraformaldehyde
This protocol outlines the synthesis of an N-methylpyrrolidinofullerene C70 derivative.[10]

Materials:

Fullerene C70

Sarcosine (N-methylglycine)

Paraformaldehyde

Toluene

Reflux condenser

Silica gel for column chromatography

Appropriate eluent for purification

Procedure:

In a round-bottom flask, suspend C70, sarcosine (excess), and paraformaldehyde (excess)

in toluene.

Fit the flask with a reflux condenser and heat the mixture to reflux.

Maintain the reflux for several hours until the reaction is complete (monitor by TLC).

Cool the reaction mixture to room temperature and filter to remove any unreacted starting

materials.

Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel to isolate the desired N-

methylpyrrolidinofullerene C70 derivative.

Expected Outcome: This reaction typically provides the corresponding pyrrolidinofullerene

derivative in good yield.

Purification and Characterization of C70 Derivatives
Purification Techniques
The purification of C70 derivatives is a critical step to obtain isomerically pure samples.

Column Chromatography: This is the most common method for purifying fullerene

derivatives. Silica gel is a frequently used stationary phase, with a variety of organic solvents

and their mixtures (e.g., hexane, toluene, carbon disulfide) serving as the mobile phase.[2]

High-Performance Liquid Chromatography (HPLC): For more challenging separations and to

obtain high-purity isomers, preparative HPLC is often employed.[13] Specialized columns,

such as those with a Pirkle phenylglycine-based stationary phase, can be effective for

separating fullerene isomers.[13]

Spectroscopic Characterization
A combination of spectroscopic techniques is essential for the unambiguous characterization of

C70 derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is a powerful tool for

characterizing the structure of C70 and its derivatives.[14] The ¹³C NMR spectrum of pristine

C70 exhibits five distinct signals due to its D5h symmetry.[14] Upon functionalization, the

symmetry of the molecule is lowered, leading to a more complex spectrum. The chemical

shifts and splitting patterns provide valuable information about the number and position of

the attached functional groups.[14]

UV-Vis Spectroscopy: The electronic absorption spectrum of C70 is characterized by several

distinct bands in the UV and visible regions.[15][16] Functionalization alters the π-system of

the fullerene cage, resulting in changes to the UV-Vis spectrum. These changes can be used

to monitor the progress of a reaction and to characterize the resulting products.[15] The

specific regioisomer of a bis-adduct can also influence the UV-Vis spectrum.[7]
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Mass Spectrometry: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-

TOF) mass spectrometry is a widely used technique to determine the molecular weight of

fullerene derivatives.[15] It can confirm the successful addition of functional groups and help

to identify the degree of functionalization (e.g., mono-, bis-, tris-adducts).

Applications of Functionalized C70 Derivatives
The ability to tune the properties of C70 through functionalization has led to its exploration in a

variety of high-tech applications.

Organic Photovoltaics (OPVs)
Fullerene derivatives are widely used as electron acceptor materials in organic solar cells due

to their high electron mobility and appropriate energy levels.[17][18][19][20] Functionalized C70

derivatives, such as[9][9]-phenyl-C71-butyric acid methyl ester (PC71BM), are particularly

attractive because C70 absorbs a broader range of the solar spectrum compared to C60.[17]

The design of new C70 derivatives with optimized energy levels and solubility is an active area

of research aimed at improving the power conversion efficiency of OPVs.[17][18][19]

Nanomedicine and Drug Delivery
The unique structure and biological activities of functionalized fullerenes make them promising

candidates for various biomedical applications.[6][21] Water-soluble C70 derivatives have been

investigated for their antioxidant properties, acting as radical scavengers.[21][22] They have

also been explored as photosensitizers in photodynamic therapy, where they can generate

reactive oxygen species upon light irradiation to kill cancer cells.[22] Furthermore, the fullerene

cage can be functionalized with targeting ligands and loaded with drugs, making them potential

platforms for targeted drug delivery.[6]

Advanced Materials
The incorporation of functionalized C70 derivatives into polymers and other materials can lead

to novel composites with enhanced properties.[4] For example, their high electron affinity can

be exploited in the development of new electronic materials.[1] The ability to introduce specific

functional groups also allows for their use as building blocks in the construction of complex

supramolecular architectures.
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Conclusion
The functionalization of fullerene C70 is a vibrant and rapidly evolving field of research. While

challenges related to regioselectivity remain, innovative strategies such as the use of

supramolecular masks and solvent-free reaction conditions are providing pathways to

isomerically pure C70 derivatives. The continued development of novel synthetic methods,

coupled with a deeper understanding of the structure-property relationships of these unique

molecules, will undoubtedly lead to their increased application in a diverse range of scientific

and technological domains, from renewable energy to medicine. This guide provides a solid

foundation for researchers to explore the rich and rewarding chemistry of this fascinating

carbon allotrope.
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Caption: The [4+2] cycloaddition mechanism of the Diels-Alder reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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